molecular formula C7H14ClNO2 B6241377 rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride CAS No. 2752184-94-2

rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride

Cat. No.: B6241377
CAS No.: 2752184-94-2
M. Wt: 179.6
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Description

rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride is a synthetic organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the hexahydro-2H-furo[2,3-c]pyrrol ring system.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes are employed.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride is utilized in several research areas:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound.

    Biological Studies: Used as a probe to study biological pathways and mechanisms.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
  • rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol

Uniqueness

rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2752184-94-2

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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